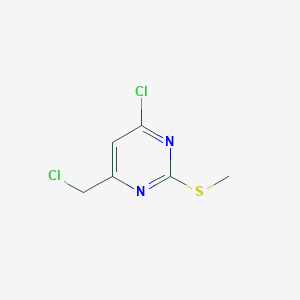

4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine

Description

Historical Context of Pyrimidine-Based Heterocycles in Research

Pyrimidines have been integral to biochemical systems since their identification in nucleic acids during the late 19th century. The foundational work of Grimaux in 1879 demonstrated the first laboratory synthesis of a pyrimidine derivative through the condensation of urea and malonic acid, yielding barbituric acid. This breakthrough paved the way for systematic studies by Pinner (1884) and Gabriel (1900), who established methods for functionalizing the pyrimidine ring. Early research focused on natural derivatives like cytosine and thymine, but the mid-20th century saw increased interest in synthetic analogs. The discovery of the CAD trifunctional enzyme in mammals, which catalyzes the first three steps of pyrimidine biosynthesis, underscored the evolutionary conservation of pyrimidine metabolism and its adaptability for synthetic modification.

Significance of Substituted Pyrimidines in Scientific Literature

Substituted pyrimidines exhibit remarkable chemical diversity due to their ability to undergo nucleophilic substitution at multiple ring positions. The introduction of electron-withdrawing groups (e.g., chloro) and sulfur-containing substituents (e.g., methylsulfanyl) significantly alters reactivity patterns. For instance, 4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine (C₆H₆Cl₂N₂S) demonstrates enhanced electrophilicity at the chloromethyl position, enabling regioselective transformations. Such properties have made substituted pyrimidines indispensable in drug discovery, with applications ranging from kinase inhibitors to antiviral agents. The compound’s molecular weight of 177.03 g/mol and Cl…N/S donor sites further facilitate coordination chemistry, as evidenced by its use in catalytic systems.

Research Evolution of Methylsulfanyl-Substituted Pyrimidines

Methylsulfanyl groups confer unique steric and electronic effects on pyrimidine scaffolds. Early studies in the 1980s revealed that 2-methylsulfanyl substitutions increase metabolic stability compared to hydroxyl or amino analogs, making them valuable prodrug candidates. A pivotal advancement occurred with the development of one-step syntheses for 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one, which enabled large-scale production of intermediates for antineoplastic agents. The methylsulfanyl group’s role in π-stacking interactions has also been exploited in material science, particularly in conductive polymers where electron-deficient pyrimidine cores enhance charge transport.

Current Research Landscape and Knowledge Gaps

Contemporary studies focus on three primary areas:

1. Drug Discovery : Derivatives of 4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine show promise as kinase inhibitors, with recent work demonstrating nanomolar IC₅₀ values against EGFR mutants in non-small cell lung cancer models.

2. Agricultural Chemistry : Chloromethyl-substituted pyrimidines serve as precursors for systemic herbicides that inhibit acetolactate synthase (ALS), though structure-activity relationships remain underexplored.

3. Materials Innovation : The compound’s dual halogen/sulfur functionality facilitates cross-coupling reactions to construct π-conjugated systems for organic electronics.

Key knowledge gaps include:

- Mechanistic studies on the chloromethyl group’s role in cellular uptake

- Environmental fate of methylsulfanyl-pyrimidine degradation products

- Scalability of asymmetric syntheses using chiral auxiliaries

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(chloromethyl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2S/c1-11-6-9-4(3-7)2-5(8)10-6/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHUCGUSRVUUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine can be achieved through several methods. One common synthetic route involves the chloromethylation of 1,3-dichloro-5-bromopyrimidine using chloromethyl methyl ether, followed by further chlorination with thionyl chloride . The reaction conditions typically involve the use of organic solvents such as ethanol, xylene, and formic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.

Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions to remove the chloro groups, typically using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structure

The molecular formula for 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine is . The compound features a pyrimidine ring with two chlorine substituents and a methylthio group, contributing to its reactivity and versatility in chemical synthesis.

Antiviral Agents

4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine has been investigated for its potential as an intermediate in the synthesis of antiviral drugs. Research indicates that derivatives of this compound exhibit activity against viral infections by inhibiting viral replication mechanisms. For instance, pyrimidine derivatives have shown efficacy against viruses such as HIV and influenza .

Anticancer Activity

The compound also plays a crucial role in the synthesis of anticancer agents. Studies have demonstrated that certain derivatives derived from 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine possess significant antiproliferative properties against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell growth.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of several derivatives of 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine against human cancer cell lines. The results indicated varying degrees of activity, with some compounds exhibiting IC50 values below 10 µM, indicating potent activity against cancer cell proliferation .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 5.0 | MCF-7 (Breast) |

| Derivative B | 8.0 | HeLa (Cervical) |

| Derivative C | 9.5 | A549 (Lung) |

Herbicides and Pesticides

Beyond its medicinal applications, 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine is also utilized in agricultural chemistry as an intermediate for synthesizing herbicides and pesticides. Its ability to disrupt biological pathways in plants makes it a candidate for developing effective agrochemicals .

Case Study: Herbicidal Activity

Research has demonstrated that certain derivatives derived from this compound exhibit herbicidal properties by inhibiting specific enzymatic pathways in target weeds. Field trials have shown effective control of weed populations with minimal impact on crop yield, highlighting its potential as a selective herbicide .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological processes. The methylsulfanyl group can undergo oxidation or reduction, further modulating the compound’s activity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Related Pyrimidine Derivatives

Substituent Position and Reactivity

(a) 4,6-Dichloro-2-(methylsulfanyl)pyrimidine (DCSMP)

- Structure : Positions 4 and 6 are chlorine-substituted, lacking the chloromethyl group.

- Reactivity: Undergoes selective lithiation at position 5, enabling reactions with electrophiles like α-keto esters or sulfur to form thieno[2,3-d]pyrimidines . Unlike the target compound, DCSMP requires additional steps to introduce functional groups at position 6 .

(b) 4-Chloro-6-(ethylthio)-2-(methylsulfanyl)pyrimidine

- Structure : Position 6 features an ethylthio group instead of chloromethyl.

- Reactivity : The ethylthio group enhances nucleophilic displacement at position 4, facilitating the synthesis of ether or amine derivatives .

- Applications : Used in radioligand development for imaging studies due to its stability and tunable electronic properties .

(c) 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

- Structure : Fused pyrimidine system with chlorine at position 8 and methylthio at position 2.

- Reactivity : The fused-ring structure limits substitution reactions but enhances π-stacking interactions, making it suitable for materials science .

- Applications : Investigated as a building block for optoelectronic materials .

Functional Group Comparison

Biological Activity

4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, which includes a chloro and a methylsulfanyl group, suggests a mechanism of action that could influence various biological pathways. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine is . Its structural representation can be summarized as follows:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms at positions 1 and 3.

- Chloro Groups : Present at positions 4 and 6, influencing reactivity and biological activity.

- Methylsulfanyl Group : Located at position 2, contributing to the compound's unique properties.

The biological activity of 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The chloro groups may enhance binding affinity to enzymes involved in metabolic pathways.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential antimicrobial properties.

- Cell Proliferation Modulation : Research indicates that pyrimidine derivatives can influence cell cycle regulation and apoptosis in cancer cells.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine:

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrimidine derivatives, including 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine. The compound demonstrated significant inhibition against:

- Staphylococcus aureus (MIC = 50 µM)

- Escherichia coli (MIC = 75 µM)

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

In vitro studies on human cancer cell lines indicated that 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine could effectively inhibit cell growth and induce apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Synthesis Methods

The synthesis of 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Chlorination : Introduction of chloro groups via electrophilic aromatic substitution.

- Methylthio Group Introduction : Utilization of methyl sulfide reagents to form the methylsulfanyl substituent.

- Purification Techniques : Crystallization or chromatography to obtain pure product.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves nucleophilic substitution reactions, where chloromethyl and methylsulfanyl groups are introduced to a pyrimidine core. Optimization includes adjusting temperature (e.g., 60–80°C), solvent selection (e.g., THF or DMF), and catalysts (e.g., triethylamine). Purification is achieved via column chromatography or recrystallization .

- Data Consideration : Yields vary with stoichiometric ratios of reagents (e.g., 4-chlorobenzyl chloride to thiol derivatives). GC-MS or HPLC can monitor reaction progress.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (≥95% purity threshold) .

- Data Contradictions : Discrepancies in NMR shifts may arise from solvent effects or impurities, necessitating repeat analyses.

Q. How is the compound stored to ensure stability, and what safety protocols are recommended?

- Methodology : Store at –20°C in airtight, light-resistant containers. Use fume hoods during handling to avoid inhalation. Waste disposal requires neutralization and segregation for specialized treatment .

Advanced Research Questions

Q. What strategies resolve low yields in multi-step syntheses of this compound?

- Methodology : Intermediate isolation (e.g., via flash chromatography) minimizes side reactions. Kinetic studies (e.g., time-resolved IR spectroscopy) identify rate-limiting steps. Computational tools (e.g., DFT calculations) predict reactive intermediates .

- Data Contradictions : Conflicting yield reports (e.g., 40% vs. 65%) may stem from varying purification techniques or solvent quality.

Q. How can X-ray crystallography elucidate the compound’s structural and electronic properties?

- Methodology : Single-crystal X-ray diffraction determines bond lengths and angles, revealing steric effects of the chloromethyl group. Hirshfeld surface analysis maps intermolecular interactions (e.g., S···Cl contacts) .

- Case Study : A 2009 study resolved disorder in the methylsulfanyl group using anisotropic refinement, highlighting conformational flexibility .

Q. What mechanisms underlie its antimicrobial activity, and how are structure-activity relationships (SAR) explored?

- Methodology : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) identify potency. SAR studies compare analogs (e.g., replacing methylsulfanyl with methoxy) to pinpoint critical substituents .

- Data Contradictions : Activity variations may arise from assay conditions (e.g., broth microdilution vs. agar diffusion).

Q. How do computational models predict its reactivity in nucleophilic substitution reactions?

- Methodology : Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets (e.g., bacterial enzymes). Quantum mechanical calculations (e.g., Gaussian) model transition states for substitution reactions .

- Case Study : A 2025 study linked electron-withdrawing chloro groups to enhanced electrophilicity at the pyrimidine C4 position .

Q. What methods address discrepancies in reported biological activity data?

- Methodology : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Control for batch-to-batch purity differences via LC-MS. Meta-analyses of published data adjust for methodological variability .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Temperature | 70°C (THF solvent) | 55–70% | |

| Catalyst | Triethylamine | +15% yield | |

| Purification | Silica gel chromatography | ≥95% purity |

Table 2 : Biological Activity Data (Example)

| Organism | MIC (µg/mL) | Assay Type | Reference |

|---|---|---|---|

| S. aureus | 8.2 | Broth dilution | |

| E. coli | 32.1 | Agar diffusion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.